4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride
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Overview
Description
4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₈ClN₃.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical properties.
Imidazole derivatives: These compounds share the imidazole ring structure and may have similar biological activities.
Uniqueness
4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride is unique due to its specific substitution pattern, combining both piperidine and imidazole rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C10H18ClN3 |
---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-8-12-10(7-13(8)2)9-3-5-11-6-4-9;/h7,9,11H,3-6H2,1-2H3;1H |
InChI Key |
VXSMCWZKMCUEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)C2CCNCC2.Cl |
Origin of Product |
United States |
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